4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5) and has been studied for its effects on various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, which is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, the levels of cGMP are increased, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle cell proliferation, and inhibition of cancer cell growth. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its selective inhibition of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, which allows for the study of specific physiological and biochemical processes. However, one limitation is the potential for off-target effects, which may affect the interpretation of results.
Future Directions
For research on 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine include further studies on its potential therapeutic applications in various fields, such as oncology, cardiovascular diseases, and neurological disorders. Additionally, studies on its mechanism of action and potential off-target effects may provide further insights into its physiological and biochemical effects.
Synthesis Methods
The synthesis of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 6-cyclobutylpyrimidine-4-amine with piperazine, followed by reaction with 4-bromo-1H-pyrazolo[3,4-d]pyrimidine. The final product is obtained after purification and characterization.
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic applications in various fields such as oncology, cardiovascular diseases, and neurological disorders. In oncology, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, it has been studied for its vasodilatory effects and potential use in the treatment of pulmonary hypertension. In neurological disorders, it has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-2-12(3-1)14-8-15(19-10-18-14)24-4-6-25(7-5-24)17-13-9-22-23-16(13)20-11-21-17/h8-12H,1-7H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVTVYNGVQWMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine |
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